![molecular formula C8H8F3NO B13980678 [5-Methyl-2-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13980678.png)
[5-Methyl-2-(trifluoromethyl)pyridin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-Methyl-2-(trifluoromethyl)pyridin-3-yl]methanol is an organic compound with the molecular formula C7H6F3NO. It is a white or off-white solid that is soluble in organic solvents such as ether, methanol, and dichloromethane . This compound is commonly used as a reagent and catalyst in organic synthesis, particularly in fluorination reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Methyl-2-(trifluoromethyl)pyridin-3-yl]methanol can be achieved through the reaction of 5-trifluoromethylpyridine with methanol under appropriate reaction conditions . The reaction typically involves the use of a catalyst and may require specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and cost-effectiveness. The process may include steps such as purification and crystallization to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
[5-Methyl-2-(trifluoromethyl)pyridin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions . Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice .
Major Products Formed
Major products formed from these reactions include trifluoromethyl-substituted aldehydes, carboxylic acids, and other derivatives that retain the pyridine ring structure .
Scientific Research Applications
[5-Methyl-2-(trifluoromethyl)pyridin-3-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of [5-Methyl-2-(trifluoromethyl)pyridin-3-yl]methanol involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group is known to enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors effectively . The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyridines and alcohols, such as:
Uniqueness
What sets [5-Methyl-2-(trifluoromethyl)pyridin-3-yl]methanol apart is its specific substitution pattern, which imparts unique chemical and physical properties.
Properties
Molecular Formula |
C8H8F3NO |
|---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
[5-methyl-2-(trifluoromethyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C8H8F3NO/c1-5-2-6(4-13)7(12-3-5)8(9,10)11/h2-3,13H,4H2,1H3 |
InChI Key |
MIIOPRGWXARKOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)C(F)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


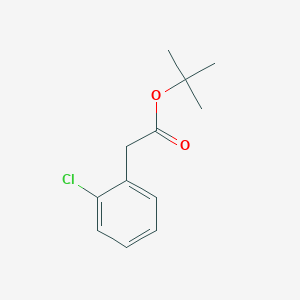
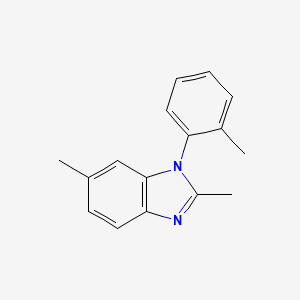
![2-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13980610.png)
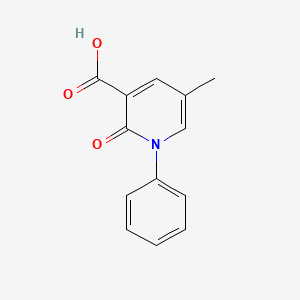
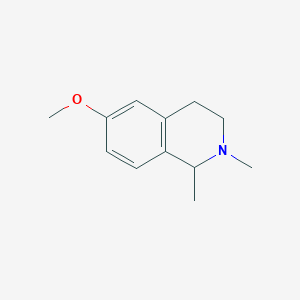
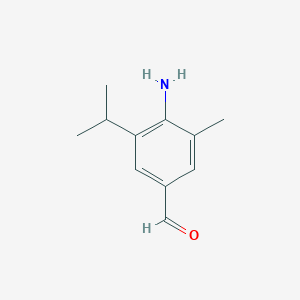
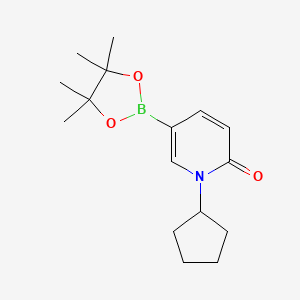
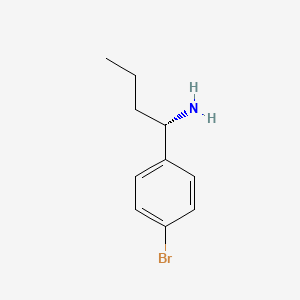
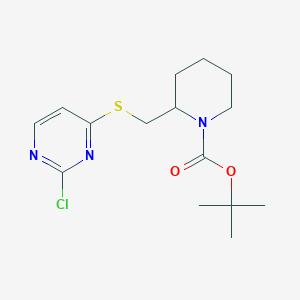
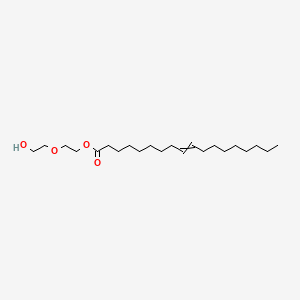
![(3,4-Dimethoxyphenyl)-[6-(1,3-dioxolan-2-yl)-2,3,4-trimethoxyphenyl]methanol](/img/structure/B13980643.png)
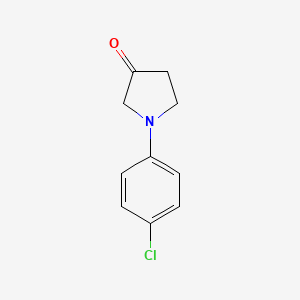
![2-(2-(4-aminopiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile hydrochloride](/img/structure/B13980655.png)
![Ethyl 2-benzyl-2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13980659.png)
